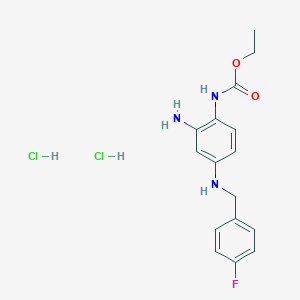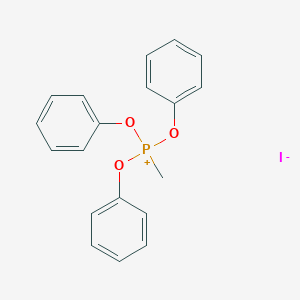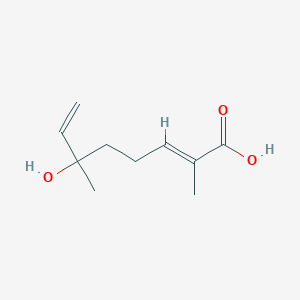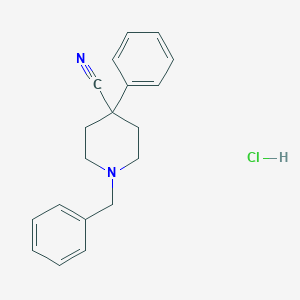
7-Ketocholesterol
Overview
Description
7-Ketocholesterol (7KCh) is a bioactive sterol and a major oxysterol component of oxidized LDL . It is produced by oxidation of cholesterol via ethanol-mediated lipid peroxidation or photodamage as well as oxidation of 7-dehydro cholesterol by the cytochrome P450 (CYP) isoform CYP7A1 .
Synthesis Analysis
7-Ketocholesterol is formed by cholesterol autoxidation . It is often found at enhanced levels in the body fluids and/or target tissues of patients with age-related diseases . The transcriptomic data revealed that the triacylglycerol (TG) pathway- and Chol biosynthetic pathway-related genes are downregulated, while SOAT and phospholipase A2 (PLA2) are upregulated in 7KCh-treated cardiomyocytes .Molecular Structure Analysis
7-Ketocholesterol has been found to result in opposite molecular-scale biophysical effects on membrane structure . It induces decreases in the lateral area and inhibits lateral diffusion to varying extents .Physical And Chemical Properties Analysis
7-Ketocholesterol is a solid substance . Its melting point is between 168 - 170 °C and its initial boiling point and boiling range is 463.26°C .Scientific Research Applications
Role in Lipid Metabolic Reprogramming
7-Ketocholesterol (7KCh) has been found to induce lipid metabolic reprogramming and enhance cholesterol ester accumulation in cardiac cells . It is a major oxidized cholesterol product abundant in lipoprotein deposits and atherosclerotic plaques . The metabolomic changes in cardiac cell line HL-1 after treatment with 7KCh have been studied .
Impact on Heart Failure Patients
7KCh accumulates in erythrocytes of heart failure patients . This accumulation and its effects on metabolism in cardiomyocytes have been the subject of investigation .
Association with Age-Related Diseases
7-Ketocholesterol is often found at enhanced levels in the body fluids and/or target tissues of patients with age-related diseases such as cardiovascular, neuronal, and ocular diseases . It is also found in subjects concerned with civilization diseases like type 2 diabetes, bowel diseases, and metabolic syndrome .
Inducer of Oxidative Stress, Inflammation, and Cellular Degeneration
At elevated concentrations, 7-ketocholesterol is a powerful inducer of oxidative stress, inflammation, and cellular degeneration, which are common features of many diseases .
Biomarker of Oxidative Stress in Diabetes Mellitus
7-Ketocholesterol has been assessed as a biomarker of oxidative stress in type 1 and type 2 diabetes mellitus . Plasma 7-Kchol levels were significantly higher in diabetes patients compared to healthy controls .
Role in Atherosclerosis
7-Ketocholesterol is a major oxidation product of cholesterol found in human atherosclerotic plaque and is more atherogenic than cholesterol in some animal studies . It can inhibit cholesterol 7alpha-hydroxylase, the rate-limiting step in bile acid biosynthesis, as well as strongly inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis .
Involvement in Oxiapoptophagy
7-Ketocholesterol and 7β-hydroxycholesterol cause a specific form of cytotoxic activity defined as oxiapoptophagy, which includes oxidative stress and induction of death by apoptosis associated with autophagic criteria .
Antiviral Response Against SARS-CoV-2
Other oxysterols including 7-oxocholesterol have been linked to the antiviral response against SARS-CoV-2 .
Mechanism of Action
Target of Action
7-Ketocholesterol (7KCh), also known as 7-Oxocholesterol, primarily targets the TLR4 receptor . This receptor plays a crucial role in inducing inflammation, both in vitro and in vivo . 7KCh also interacts with other targets such as EGFR-related pathways and HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis .
Mode of Action
7KCh interacts with its targets, causing complex and potent inflammatory responses . The majority of the cytokine inductions seem to signal via the TRIF/TRAM side of the TLR4 receptor . The MyD88/TIRAP side only significantly affects IL-1β inductions . The 7KCh-induced inflammation also seems to involve a robust ER stress response .
Biochemical Pathways
7KCh affects several biochemical pathways. It induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cells . It modulates the expression of several genes associated with lipid metabolism, endoplasmic reticulum stress, inflammation, and cell death . It also affects the Mevalonic acid (MVA) pathway , causing a significant decline in MVA pathway-derived metabolites .
Pharmacokinetics
It is known that 7kch is formed by the autooxidation of cholesterol, especially cholesterol-fatty acid esters found in lipoprotein deposits . It is often found at enhanced levels in the body fluids and/or target tissues of patients with age-related diseases .
Result of Action
7KCh at elevated concentrations is a powerful inducer of oxidative stress, inflammation, and cellular degeneration . These are common features of all diseases associated with this oxysterol . It also causes a specific form of cytotoxic activity defined as oxiapoptophagy , including oxidative stress and induction of death by apoptosis associated with autophagic criteria .
Action Environment
The action of 7KCh can be influenced by various environmental factors. Its origin can be from the diet, incidence of environmental factors, and endogenous formation (autoxidation and enzymatic synthesis) . Its inactivation mechanisms include esterification, sulfation, oxidation, and reduction . Understanding these factors can help regulate 7KCh level and counteract its toxicity to limit the incidence of diseases associated with this oxysterol .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-ABXCMAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033744 | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ketocholesterol | |
CAS RN |
566-28-9 | |
| Record name | 7-Ketocholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ketocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-OXOCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)